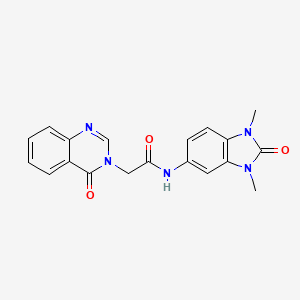![molecular formula C26H31N3O3 B4771036 N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4771036.png)
N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide
説明
N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide, also known as MPQC, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide is not fully understood. However, it has been proposed that N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress, leading to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide. One potential area of research is the development of N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide with other anticancer and anti-inflammatory agents. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide and its potential therapeutic applications in various diseases.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties. N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide has been reported to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Additionally, N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide has been found to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(4-propoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-2-16-32-21-10-8-20(9-11-21)25-19-23(22-6-3-4-7-24(22)28-25)26(30)27-12-5-13-29-14-17-31-18-15-29/h3-4,6-11,19H,2,5,12-18H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBWICGWWLUTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4770954.png)
![N-[2-(cyclohexylthio)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B4770964.png)
![N-[2-(dimethylamino)ethyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4770968.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4770986.png)
![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4770994.png)

![4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4771013.png)
![2-({4-[(4-chlorophenyl)amino]-6-methoxy-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B4771014.png)

![(4-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4771042.png)
![2-fluoro-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzamide](/img/structure/B4771044.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4771050.png)
![5-({[4-(acetylamino)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4771063.png)